Cas no 131965-88-3 (tert-butyl 3-amino-4-methylpentanoate)

Tert-butyl 3-amino-4-methylpentanoate is a chiral ester derivative featuring both an amino and a tert-butyl ester functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its tert-butyl ester group enhances stability and facilitates selective deprotection under mild acidic conditions, while the amino group allows for further functionalization. The branched methyl substituent contributes to steric hindrance, influencing stereoselectivity in reactions. This reagent is valued for its versatility in peptide coupling, asymmetric synthesis, and as a building block for bioactive molecules. It is typically handled under inert conditions due to the reactivity of the amino group.
tert-butyl 3-amino-4-methylpentanoate structure
131965-88-3 structure
商品名:tert-butyl 3-amino-4-methylpentanoate
CAS番号:131965-88-3
MF:
メガワット:
MDL:MFCD24230983
CID:4694377
PubChem ID:21619185

tert-butyl 3-amino-4-methylpentanoate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-amino-4-methylpentanoate
    • MDL: MFCD24230983

tert-butyl 3-amino-4-methylpentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-887081-5.0g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3 95.0%
5.0g
$1572.0 2025-03-21
Enamine
EN300-887081-0.5g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3 95.0%
0.5g
$520.0 2025-03-21
Enamine
EN300-887081-2.5g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3 95.0%
2.5g
$1063.0 2025-03-21
Enamine
EN300-887081-1g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3
1g
$541.0 2023-09-01
Enamine
EN300-887081-10g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3
10g
$2331.0 2023-09-01
Enamine
EN300-887081-0.1g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3 95.0%
0.1g
$476.0 2025-03-21
Enamine
EN300-887081-10.0g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3 95.0%
10.0g
$2331.0 2025-03-21
Enamine
EN300-887081-1.0g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3 95.0%
1.0g
$541.0 2025-03-21
Enamine
EN300-887081-5g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3
5g
$1572.0 2023-09-01
Enamine
EN300-887081-0.25g
tert-butyl 3-amino-4-methylpentanoate
131965-88-3 95.0%
0.25g
$498.0 2025-03-21

tert-butyl 3-amino-4-methylpentanoate 関連文献

tert-butyl 3-amino-4-methylpentanoateに関する追加情報

Professional Introduction to Tert-butyl 3-amino-4-methylpentanoate (CAS No. 131965-88-3)

Tert-butyl 3-amino-4-methylpentanoate, a compound with the chemical identifier CAS No. 131965-88-3, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in the synthesis of various bioactive molecules. The presence of both an amino group and an ester functionality makes it a versatile intermediate in the development of novel therapeutic agents.

The molecular structure of tert-butyl 3-amino-4-methylpentanoate consists of a butyl ester moiety attached to a four-carbon chain with an amino substituent at the third carbon position. This configuration imparts specific reactivity patterns that are highly valuable in medicinal chemistry. The tert-butyl group, known for its steric hindrance, influences the compound's solubility and metabolic stability, making it an attractive candidate for drug design.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of complex molecules. The use of tert-butyl 3-amino-4-methylpentanoate as a building block has been explored in various synthetic routes, particularly in the construction of peptidomimetics and protease inhibitors. These inhibitors are crucial in treating a wide range of diseases, including cancer and infectious disorders. The compound's ability to mimic natural amino acids while maintaining structural integrity has opened new avenues for drug discovery.

One of the most compelling aspects of tert-butyl 3-amino-4-methylpentanoate is its role in the development of enzyme inhibitors. Enzymes are biological catalysts that play essential roles in numerous metabolic pathways. By inhibiting specific enzymes, researchers can modulate these pathways to achieve therapeutic effects. For instance, proteases such as matrix metalloproteinases (MMPs) are implicated in cancer progression and inflammation. Inhibitors derived from tert-butyl 3-amino-4-methylpentanoate have shown promise in preclinical studies as potential anti-cancer agents.

The ester functionality in tert-butyl 3-amino-4-methylpentanoate also makes it a valuable precursor for the synthesis of amides and other nitrogen-containing heterocycles. These heterocycles are prevalent in many bioactive compounds and have been extensively studied for their pharmacological properties. The compound's reactivity allows for facile introduction of various substituents, enabling the creation of structurally diverse libraries for high-throughput screening.

Advances in synthetic techniques have further enhanced the utility of CAS No. 131965-88-3. Modern methods such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the efficient preparation of complex derivatives. These techniques not only improve yield but also allow for greater control over stereochemistry, which is critical for biological activity. The ability to produce enantiomerically pure forms of this compound has been particularly valuable in developing chiral drugs that exhibit enhanced selectivity and reduced side effects.

The pharmaceutical industry has also recognized the potential of tert-butyl 3-amino-4-methylpentanoate in drug development. Its incorporation into lead compounds has led to several promising candidates that are currently undergoing clinical evaluation. These studies highlight the compound's versatility and its ability to contribute to the creation of novel therapeutic entities. The growing body of evidence supporting its use underscores its importance as a key intermediate in modern drug discovery.

In conclusion, CAS No. 131965-88-3, or more accurately described as tert-butyl 3-amino-4-methylpentanoate, represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing new drugs targeting various diseases. As research continues to evolve, it is expected that this compound will play an even greater role in shaping the future of medicine.

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